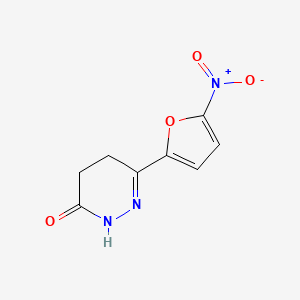
3-(5-nitrofuran-2-yl)-4,5-dihydro-1H-pyridazin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-nitrofuran-2-yl)-4,5-dihydro-1H-pyridazin-6-one is a heterocyclic compound that features a nitrofuran moiety and a pyridazinone ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-nitrofuran-2-yl)-4,5-dihydro-1H-pyridazin-6-one typically involves the nitration of furan derivatives followed by cyclization reactions. One common method involves the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then subjected to cyclization with hydrazine derivatives under acidic conditions to form the pyridazinone ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-nitrofuran-2-yl)-4,5-dihydro-1H-pyridazin-6-one can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and acetic anhydride.
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by using bases such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Products include various nitrofuran derivatives with different oxidation states.
Reduction: The major product is the corresponding amino derivative.
Substitution: Substituted nitrofuran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(5-nitrofuran-2-yl)-4,5-dihydro-1H-pyridazin-6-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antituberculosis activities.
Medicine: Explored for its potential as an antibacterial agent, particularly against drug-resistant strains.
Mécanisme D'action
The mechanism of action of 3-(5-nitrofuran-2-yl)-4,5-dihydro-1H-pyridazin-6-one involves its interaction with bacterial enzymes. The nitrofuran moiety is reduced by bacterial nitroreductases, leading to the formation of reactive intermediates that can damage bacterial DNA and other cellular components . This compound targets enzymes such as arylamine N-acetyltransferase, which is essential for the survival of certain bacteria .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrofurantoin: A well-known nitrofuran antibiotic used to treat urinary tract infections.
Furazolidone: Another nitrofuran derivative used to treat bacterial diarrhea and Helicobacter pylori infections.
Nitrofurazone: Used for topical infections and urinary catheter coatings.
Uniqueness
3-(5-nitrofuran-2-yl)-4,5-dihydro-1H-pyridazin-6-one is unique due to its combination of a nitrofuran moiety and a pyridazinone ring, which may confer distinct biological activities and potential therapeutic applications compared to other nitrofuran derivatives.
Propriétés
Formule moléculaire |
C8H7N3O4 |
|---|---|
Poids moléculaire |
209.16 g/mol |
Nom IUPAC |
3-(5-nitrofuran-2-yl)-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H7N3O4/c12-7-3-1-5(9-10-7)6-2-4-8(15-6)11(13)14/h2,4H,1,3H2,(H,10,12) |
Clé InChI |
IQHPUEZQFNTCQG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NN=C1C2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


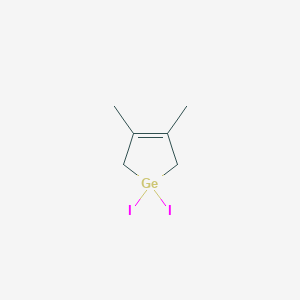

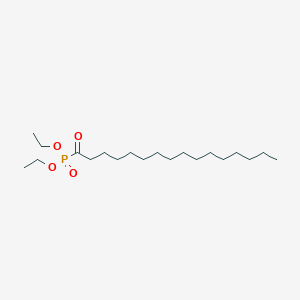


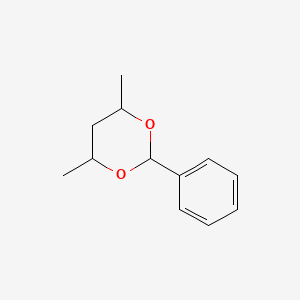
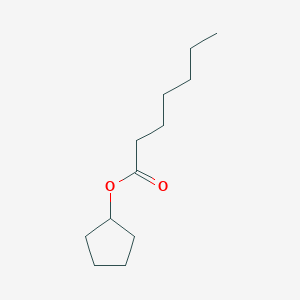
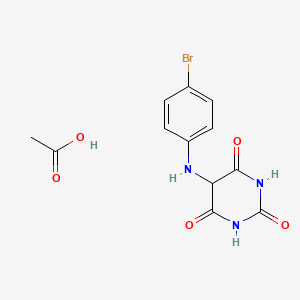
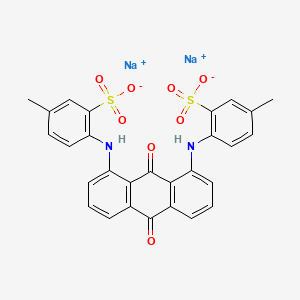
![N,N-Dimethyl-2-[1-phenyl-1-(quinolin-2-yl)ethoxy]ethan-1-amine](/img/structure/B14730203.png)
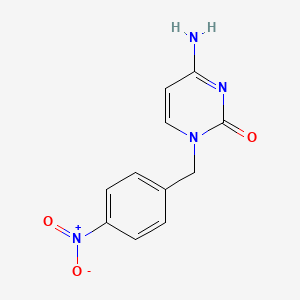
![2,5-Bis(2,4-dimethoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14730215.png)
![Ethyl 2-cyano-4-(4-nitrophenyl)-2-[2-(4-nitrophenyl)ethyl]butanoate](/img/structure/B14730230.png)

